MK-2894
Description
Overview of Prostaglandin (B15479496) E2 Biosynthesis and Biological Significance
PGE2 is part of a larger group of lipid mediators called eicosanoids, which are oxygenated metabolites of C20 polyunsaturated fatty acids .
Arachidonic Acid Metabolism and Cyclooxygenase Enzymes
The biosynthesis of PGE2 initiates with the liberation of arachidonic acid (AA) from cellular phospholipids, a process catalyzed by phospholipase A2 (PLA2) . Once released, arachidonic acid undergoes oxygenation by cyclooxygenase (COX) enzymes, specifically COX-1 (PTGS1) and COX-2 (PTGS2), to form prostaglandin endoperoxides . Prostaglandin G2 (PGG2) is first formed, which is then modified by the peroxidase activity of the COX enzyme to yield prostaglandin H2 (PGH2) . Subsequently, PGH2 is converted into PGE2 by terminal prostaglandin E synthases (PGES), including cytosolic PGES (cPGES), microsomal PGES-1 (mPGES-1), and mPGES-2 . The interaction of these enzymes in the PGE2 synthetic pathway is intricate and tightly regulated .
Diverse Physiological and Pathophysiological Roles of PGE2
PGE2 is a principal mediator of inflammation in various diseases, such as rheumatoid arthritis and osteoarthritis . It plays crucial roles in modulating inflammatory responses, pain perception, and fever . Beyond these, PGE2 is involved in maintaining renal blood flow and glomerular filtration rate through localized vasodilation, inhibiting sodium reabsorption in kidney tubules, and contributing to systemic blood pressure control . In the immune system, PGE2 regulates lymphocyte function, affecting T-lymphocyte formation, suppressing B lymphocytes, and inhibiting cytotoxic T-cell function . Pathophysiologically, PGE2 is also implicated in mucosal integrity, angiogenesis, and tumor growth .
E Prostanoid Receptor Subtypes (EP1, EP2, EP3, EP4)
The diverse actions of PGE2 are mediated through four distinct E-type prostanoid receptor subtypes: EP1, EP2, EP3, and EP4 .
Structural Features and G-Protein Coupled Receptor (GPCR) Classification
All EP receptor subtypes are seven-transmembrane G-protein coupled receptors (GPCRs), highly conserved across mammalian species . Their activation by PGE2 triggers various intracellular signaling cascades, defining their specific physiological roles .
Differential Expression Profiles and Intracellular Signaling Mechanisms
Each EP receptor subtype couples to different heterotrimeric G proteins, leading to distinct intracellular signaling mechanisms:
EP1 receptors are generally coupled to Gq proteins, leading to increased intracellular calcium levels through phospholipase C (PLC) and inositol (B14025) trisphosphate signaling .
EP2 and EP4 receptors primarily couple to Gs proteins, resulting in the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels .
EP3 receptors are typically coupled to Gi proteins, which leads to a reduction in intracellular cAMP levels . EP3 receptors also exhibit splice variants at their C-terminus, with ten isoforms identified across species, six of which are expressed in humans .
While EP2 and EP4 receptors both increase cAMP, they show differences in downstream signaling and desensitization . EP2 primarily acts through cAMP-dependent protein kinase (PKA) . In contrast, EP4 can utilize both PKA and phosphatidylinositol 3-kinase (PI3K) pathways . Additionally, the EP4 receptor, but not EP2, can activate extracellular signal-regulated kinases (ERKs) 1 and 2 via PI3K, leading to the induction of early growth response factor-1 (EGR-1), a transcription factor linked to wound healing . This induction of EGR-1 by EP4 has significant implications for PGE2's role in cancer and inflammatory disorders .
Critical Role of EP4 Receptor in Inflammation, Pain, and Oncogenesis
The EP4 receptor is considered the most versatile and promising among PGE2 receptors due to its involvement in a multitude of biological processes . It plays a critical role in inflammation, pain, and oncogenesis . EP4 is commonly upregulated in cancer, where its activation stimulates cell proliferation, migration, invasion, and metastasis . In the context of inflammation, EP4 receptor activation can mediate both anti-inflammatory effects and, paradoxically, promote inflammation in certain Th17-dependent diseases . EP4 is expressed on most immune cell types, with functional responses reported in B- and T-lymphocytes, natural killer cells, dendritic cells, eosinophils, monocytes, and macrophages .
Given its significant roles in these pathological conditions, the EP4 receptor has emerged as a key therapeutic target. MK-2894 is a potent, selective, orally active, and high-affinity full antagonist of the EP4 receptor . It demonstrates an inhibition constant (Ki) of 0.56 nM and an IC50 of 2.5 nM against the EP4 receptor . This compound has shown inhibitory effects on PGE2-induced cAMP accumulation in HEK 293 and HWB cells, with IC50 values of 2.5 nM and 11 nM, respectively . Research findings indicate that this compound possesses potent anti-inflammatory activity in animal models of pain and inflammation, suggesting its potential for the research of conditions like arthritis .
Table 1: this compound In Vitro Potency against EP4 Receptor
| Parameter | Value | Cell Line | Reference |
| Ki | 0.56 nM | - | |
| IC50 | 2.5 nM | HEK 293 | |
| IC50 | 11 nM | HWB cells |
Table 2: Key Enzymes and Receptors in PGE2 Signaling
| Name | PubChem CID |
| Prostaglandin E2 (PGE2) | 5280342 |
| Arachidonic Acid (AA) | 444860 |
| Cyclooxygenase-1 (COX-1) | - |
| Cyclooxygenase-2 (COX-2) | - |
| Prostaglandin E Synthase (PGES) | - |
| EP1 Receptor | - |
| EP2 Receptor | - |
| EP3 Receptor | - |
| EP4 Receptor | - |
| This compound | 24952929 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZQFVRFJCGDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648063 | |
| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006036-87-8 | |
| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Medicinal Chemistry of Mk 2894 As an Ep4 Receptor Antagonist
Rationale for EP4 Receptor Antagonism in Disease Pathogenesis
The E prostanoid 4 (EP4) receptor, a G protein-coupled receptor, plays a critical role in mediating the diverse biological effects of prostaglandin (B15479496) E2 (PGE2), an important lipid mediator involved in numerous physiological and pathological processes, including inflammation, pain, fever, renal function, mucosal integrity, angiogenesis, and tumor growth. PGE2 signals through four distinct G-protein-coupled receptors: EP1, EP2, EP3, and EP4. Among these, the EP4 receptor is particularly significant due to its widespread upregulation in various disease states and its dominant role in specific pathological pathways.
In the context of disease pathogenesis, EP4 receptor activation has been strongly implicated in chronic inflammatory conditions such as rheumatoid arthritis (RA) and osteoarthritis (OA). Studies have demonstrated that EP4 receptors contribute to both local and systemic inflammation, and their inhibition can lead to a decrease in inflammatory markers and structural deterioration in animal models of arthritis. PGE2-EP4 signaling is also known to promote cartilage catabolism in OA progression.
Beyond inflammatory diseases, EP4 receptor activation is a crucial factor in cancer progression and metastasis. Highly expressed PGE2 in tumor tissues suppresses anti-tumor immunity within the tumor microenvironment (TME), leading to immune evasion and disease progression. EP4 receptors are expressed on tumor cells, fibroblasts, and immune cells in the tumor stroma, and their activation promotes tumor cell proliferation, migration, invasion, epithelial-mesenchymal transition (EMT), stem cell activity, and angiogenesis. Furthermore, PGE2-mediated inactivation of host anti-tumor immunity is attributed to EP4 binding on various immune cell classes, including natural killer (NK) cells, T cells, macrophages, and dendritic cells. Consequently, selective inhibition of the EP4 receptor has emerged as a promising therapeutic strategy to counteract these pro-tumorigenic and immunosuppressive effects, potentially sensitizing tumors to other therapies like immune checkpoint inhibitors.
Historical Context of MK-2894 Identification
Emergence as a Second-Generation EP4 Antagonist
The development of EP4 receptor antagonists has progressed through several generations. Early first-generation EP4 antagonists, such as grapiprant (B1672139) (CJ-023423), contained sulfonyl urea (B33335) or acylsulfonamide units. While grapiprant gained approval for treating osteoarthritis pain and inflammation in dogs, many other first-generation compounds faced challenges in clinical development due to poor pharmacokinetic (PK) profiles and limited blood-brain barrier (BBB) permeability.
To overcome these limitations and improve metabolic stability, research efforts shifted towards designing second-generation EP4 antagonists. This involved replacing the hydrolytically unstable acylsulfonamide group with bioisosteric, nonacidic amide groups. this compound emerged from these efforts as a highly potent and selective second-generation EP4 antagonist. Its discovery was published in 2010 by Blouin et al.
Contribution to the Field of Prostaglandin Receptor Modulators
This compound represents a significant advancement in the field of prostaglandin receptor modulators due to its potent and selective antagonism of the EP4 receptor. It exhibits high affinity for the human EP4 receptor with a K_i of 0.56 nM and an IC_50 of 2.5 nM in functional assays measuring PGE2-induced cAMP accumulation.
A key characteristic of this compound is its exquisite selectivity. It displays >10,000-fold selectivity over EP2 receptors and >7,000-fold selectivity against all other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP). This high selectivity is crucial for minimizing off-target effects and potentially avoiding side effects associated with non-selective prostaglandin inhibition, such as those seen with traditional non-steroidal anti-inflammatory drugs (NSAIDs) or COX-2 inhibitors.
Furthermore, this compound has demonstrated favorable pharmacokinetic profiles in preclinical species, characterized by moderate bioavailability, good elimination half-lives, and slow to moderate clearance rates. It has shown potent anti-inflammatory activity in various animal models of pain and inflammation, including adjuvant-induced arthritis and carrageenan-induced mechanical hyperalgesia, with dose-dependent inhibition of paw swelling and pain response. These findings underscore its potential as a safer alternative for treating pain and inflammation compared to traditional NSAIDs.
Table 1: Key Pharmacological Properties of this compound
| Property | Value | Reference |
| EP4 Receptor K_i (human) | 0.56 nM | |
| EP4 Receptor IC_50 (human) | 2.5 nM (cAMP accumulation) | |
| Selectivity vs. EP2 Receptor | >10,000-fold | |
| Selectivity vs. Other Prostanoid Receptors | >7,000-fold | |
| Bioavailability (F) in preclinical species | 18-32% (moderate) | |
| Elimination Half-Life (T_1/2) | 4.5-19 hours (good) | |
| Clearance Rate (CL) | 3.2-23 mL/min/kg (slow to moderate) | |
| ED_50 (chronic paw swelling, rats) | 0.02 mg/kg/day |
Chemical Structural Classification of this compound
Thiophen-3-carboximide Core Structure
This compound is chemically classified as a thiophen-3-carboximide. Its full chemical name is 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid. This structure highlights a thiophene (B33073) ring system substituted with methyl groups and a 4-(trifluoromethyl)benzyl moiety, connected via a carbonyl group to a cyclopropyl-benzoic acid amide linkage.
The compound is specifically noted as a nonacylsulfonamide analogue, a design choice aimed at improving metabolic stability compared to earlier EP4 antagonists. The carboxylic acid functional group is a key feature of its structure, contributing to its high affinity for the EP4 receptor.
Characteristic Features of Prostaglandin E2 Subtype 4 Receptor Antagonists
Prostaglandin E2 subtype 4 receptor antagonists, including this compound, are designed to potently and selectively block the EP4 receptor, thereby inhibiting the downstream signaling pathways typically activated by PGE2. Key characteristic features include:
High Affinity and Potency: Antagonists like this compound bind to the EP4 receptor with very high affinity (low nanomolar K_i values) and potently inhibit its function (low nanomolar IC_50 values in functional assays).
Selectivity: A hallmark of successful EP4 antagonists is their high selectivity over other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP). This minimizes off-target effects and allows for more precise therapeutic intervention.
Inhibition of cAMP Accumulation: Since EP4 receptor activation typically leads to an increase in intracellular cAMP levels through the Gα_s pathway, effective EP4 antagonists inhibit this PGE2-induced cAMP formation.
Favorable Pharmacokinetic Profile: Second-generation antagonists, such as this compound, are developed with improved metabolic stability and pharmacokinetic properties, ensuring sufficient systemic exposure and duration of action for therapeutic efficacy.
Nonacylsulfonamide Structure: The shift from acylsulfonamide to nonacidic amide or similar bioisosteric groups is a common feature in second-generation antagonists to enhance metabolic stability.
These features collectively define a class of compounds capable of effectively modulating PGE2-EP4 signaling, offering therapeutic potential in various inflammatory and oncological conditions.
Preclinical Pharmacological Characterization of Mk 2894
In Vitro Receptor Binding and Functional Assays
In vitro studies are crucial for understanding the direct interactions of a compound with its target receptors and the subsequent cellular responses. MK-2894 has been extensively characterized for its affinity and potency at the EP4 receptor and its selectivity against other prostanoid receptor subtypes.
EP4 Receptor Affinity and Potency (K_i and IC_50 values)
This compound demonstrates high affinity and potency for the EP4 receptor. In radioligand binding assays using membranes prepared from human EP1-4 overexpressed HEK 293 cell lines, this compound exhibited a dissociation constant (K_i) of 0.56 nM. Its functional potency, measured by the inhibition of prostaglandin (B15479496) E2 (PGE2)-induced intracellular cAMP accumulation, showed an inhibitory concentration 50% (IC_50) value of 2.5 nM. This potency was not significantly altered in the presence of 10% human serum.
Table 1: EP4 Receptor Affinity and Potency of this compound
| Assay Type | Target | Parameter | Value | Cell Line | Citation |
| Radioligand Binding | Human EP4 Receptor | K_i | 0.56 nM | HEK 293 | |
| Functional Assay | Human EP4 Receptor | IC_50 | 2.5 nM | HEK 293 |
Inhibition of PGE2-Induced Intracellular cAMP Accumulation
This compound effectively inhibits the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) induced by PGE2, a key downstream signaling event of EP4 receptor activation. In HEK 293 cells, the EP4 functional potency (IC_50) for inhibiting PGE2-induced cAMP accumulation was determined to be 2.5 nM. In human whole blood (HWB) cells, a similar inhibitory effect was observed with an IC_50 value of 11 nM.
Table 2: Inhibition of PGE2-Induced Intracellular cAMP Accumulation by this compound
| Cell Line | IC_50 (nM) | Citation |
| HEK 293 | 2.5 | |
| HWB | 11 |
Assessment of Selectivity Against Other EP Receptor Subtypes (e.g., EP2)
A critical aspect of a therapeutic compound is its selectivity for the intended target to minimize off-target effects. This compound has demonstrated exquisite selectivity, showing greater than 7000-fold selectivity against all other prostanoid receptors. This includes a lack of significant antagonist activity against homologous EP1, EP2, and EP3 receptors. This high degree of specificity highlights this compound as a highly selective second-generation EP4 antagonist.
Comparative Analysis with Other EP4 Antagonists
This compound's potency positions it favorably among other reported EP4 antagonists. For instance, ONO-AE3-208, another selective EP4 receptor antagonist, has a reported K_i of 1.3 nM, indicating that this compound (K_i = 0.56 nM) exhibits higher binding affinity. Other EP4 antagonists mentioned in research include E7046 (Palupiprant) and LY3127760. The high affinity and selectivity of this compound contribute to its promising profile in preclinical studies.
Preclinical Pharmacokinetic Profiling in Animal Models
Preclinical pharmacokinetic (PK) profiling is essential to understand how a compound is absorbed, distributed, metabolized, and excreted in living organisms. This compound has shown a favorable pharmacokinetic profile across various animal species.
Oral Bioavailability and Systemic Exposure
This compound exhibits moderate oral bioavailability and favorable systemic exposure in preclinical animal models, indicating its suitability for oral administration.
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Species | Administration Route (Dose) | Bioavailability (F) | Clearance Rate (CL) | Volume of Distribution (Vdss) | Elimination Half-Life (T1/2) | Maximum Concentration (Cmax) | Citation |
| Mice | Oral (20 mg/kg), IV (5 mg/kg) | 21% | 23 mL/min/kg | 7.6 L/kg | 15 h | 1.4 µM | |
| SD-Rats | Oral (20 mg/kg), IV (5 mg/kg) | 29% | 9.2 mL/min/kg | 2.6 L/kg | 4.5 h | 4.5 µM | |
| Dogs | Oral (5 mg/kg), IV (1 mg/kg) | 32% | 23 mL/min/kg | 0.91 L/kg | 8.8 h | 3.3 µM |
Clearance and Volume of Distribution
This compound exhibits a favorable pharmacokinetic profile across multiple preclinical species, including mice, Sprague-Dawley (SD) rats, and dogs . The clearance rate and volume of distribution at steady state (Vdss) vary depending on the species. In mice, the clearance rate was observed to be 23 mL/min/kg with a Vdss of 7.6 L/kg following oral administration . For SD rats, the clearance rate was lower at 9.2 mL/min/kg, and the Vdss was 2.6 L/kg . In dogs, a clearance rate of 23 mL/min/kg and a Vdss of 0.91 L/kg were reported . These values indicate a slow to moderate clearance rate and varying distribution characteristics across species.
Table 1: Clearance and Volume of Distribution of this compound in Preclinical Species
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |
| Mice | 23 | 7.6 |
| SD-Rats | 9.2 | 2.6 |
| Dogs | 23 | 0.91 |
Elimination Half-Life
Table 2: Elimination Half-Life of this compound in Preclinical Species
| Species | Elimination Half-Life (T½) (h) |
| Mice | 15 |
| SD-Rats | 4.5 |
| Dogs | 8.8 |
In Vivo Efficacy Studies in Preclinical Disease Models
This compound has demonstrated potent anti-inflammatory and antinociceptive activities in various animal models of pain and inflammation . Its efficacy is primarily attributed to its role as a selective EP4 receptor antagonist .
Anti-Inflammatory and Antinociceptive Activity
Acute Inflammatory Pain Models (e.g., Carrageenan-Induced Hyperalgesia in Rats)
In models of acute inflammatory pain, such as the carrageenan-induced mechanical hyperalgesia model in SD rats, this compound has shown significant inhibitory effects . Oral administration of this compound (0.1 mg/kg to 10 mg/kg, single dose) dose-dependently inhibited the pain response when measured at 3 hours post-subplantar injection of carrageenan . This indicates its effectiveness in alleviating acute inflammatory pain.
Chronic Inflammatory Arthritis Models (e.g., Adjuvant-Induced Arthritis in Rats)
This compound exhibits potent activity in inhibiting chronic paw swelling in adjuvant-induced arthritis rat models . Administered orally over five days (0.1 mg/kg to 10 mg/kg), it dose-dependently reduced swelling in both the primary and secondary paws . The effective dose for 50% inhibition (ED₅₀) of paw swelling was determined to be 0.02 mg/kg/day . Complete inhibition of secondary paw swelling (ED₁₀₀) was observed at 0.1 mg/kg/day, with a plasma concentration of 4 nM at 24 hours after the final dose . These results highlight its strong therapeutic potential in chronic inflammatory conditions like arthritis.
Role in Modulation of Immune Responses in Preclinical Settings
The EP4 receptor, which this compound antagonizes, plays a crucial role in immune regulation, particularly within the tumor microenvironment where prostaglandin E2 (PGE2) can elicit immunosuppressive activity . EP4 antagonists, including this compound, have been investigated for their potential to modulate immune responses . Research suggests that EP4 antagonism can promote T-cell activation and myeloid cell differentiation . Furthermore, dual antagonism of EP2 and EP4 receptors has been shown to significantly enhance the activation of PGE2-suppressed mouse and human monocytes and CD8+ T cells in vitro, compared to single EP antagonists . This indicates that targeting the EP4 receptor with compounds like this compound may counteract immunosuppression, offering a potential mechanism for its anti-inflammatory effects and broader immunomodulatory properties in preclinical settings .
Exploratory Investigations in Experimental Cancer Models
Prostaglandin E2 (PGE2) plays a crucial role in tumor progression by signaling through its E-prostanoid receptors, particularly EP2 and EP4. These receptors are often upregulated within the tumor microenvironment (TME) and contribute to processes such as cell proliferation, invasion, and metastasis. Consequently, the biochemical blockade of the PGE2-EP4 signaling pathway represents a promising strategy for controlling tumor growth and metastasis.
Impact on Tumor Growth and Metastasis
EP4 antagonists have demonstrated the capacity to inhibit metastasis in preclinical models across various cancer types, including breast, prostate, colon, and lung cancers. Studies involving EP4-shRNA knockdown in lung cancer cells have shown a reduction in cell migration in vitro. While this compound is primarily characterized by its anti-inflammatory properties, its classification as an EP4 antagonist aligns it with a class of compounds that have shown anti-cancer effects. For instance, other EP4 antagonists, such as E7046, have exhibited antitumor efficacy and prolonged survival in the CT-26 colon cancer mouse model. Similarly, RQ-15986, another selective EP4 antagonist, was observed to inhibit the growth of tumor cells implanted into mammary glands and their spontaneous metastatic colonization to the lungs, leading to improved survival.
Modulation of the Tumor Microenvironment (TME)
The EP4 receptor contributes to an immunosuppressive environment within the TME through PGE2-elicited activity, thereby fostering tumor development and progression. Antagonism of the EP4 receptor can counteract these immunosuppressive effects. For example, EP4 antagonists have been shown to prevent tumor-mediated natural killer (NK)-cell immunosuppression. PGE2's action on EP4 receptors expressed on NK cells can inhibit their ability to kill tumor target cells, produce cytokines, and exhibit chemotactic activity. Furthermore, myeloid-derived suppressor cells (MDSCs), which are known to inhibit cytotoxic T cells, are induced by PGE2 acting on myeloid-expressed EP2 and EP4 receptors. this compound, as an EP4 antagonist, has been noted for its ability to restore dendritic cell (DC) function and reduce immunosuppression within the TME.
Potential in Combination Therapies in Preclinical Oncology
The potential of EP4 inhibitors in combination therapies within preclinical oncology is a significant area of investigation. It is suggested that EP4 inhibitors may be more effective when combined with immune-based therapies rather than used as monotherapy. The dual inhibition of both EP2 and EP4 receptors is particularly promising, as it has the potential to more comprehensively counteract the effects of PGE2 and achieve enhanced antitumor efficacy. Recent preclinical studies indicate that combining an EP4 inhibitor with anti-PD-1 antibodies or chemotherapy agents can lead to significant synergistic effects and improved efficacy in checkpoint-based immunotherapy and immuno-oncology. For example, a novel dual EP2/EP4 antagonist (compound 36) demonstrated a synergistic effect when combined with capecitabine (B1668275) in a CT-26 colon cancer mouse model, resulting in tumor growth inhibition (TGI) of up to 94.26%, which was notably higher than with capecitabine alone. Another dual EP2/EP4 antagonist, TPST-1495, significantly enhanced the activation of PGE2-suppressed mouse and human monocytes and CD8+ T cells in vitro, and reduced disease burden in various tumor models, including a spontaneous colorectal tumor model, when compared to celecoxib.
Gastrointestinal Tolerability in Preclinical Species
In preclinical studies, this compound has demonstrated a favorable gastrointestinal (GI) tolerability profile in rats. This tolerability was observed when compared to the traditional nonsteroidal anti-inflammatory drug (NSAID) indomethacin.
Preclinical Pharmacological Data for this compound
| Parameter | Value | Cell Line / Species | Reference |
| EP4 Receptor Affinity (Ki) | 0.56 nM | ||
| EP4 Functional Potency (IC50) | 2.5 nM | HEK 293 cells | |
| EP4 Functional Potency (IC50) | 11 nM | HWB cells | |
| GI Tolerability vs. Indomethacin (Rats) | Favorable | Rats |
Advanced Research Perspectives and Future Directions for Mk 2894 and Ep4 Antagonism
Mechanistic Studies of EP4 Antagonism in Specific Pathophysiological Contexts
Research in Bone Formation and Remodeling
The EP4 receptor plays a crucial role in bone metabolism, with prostaglandin (B15479496) E2 (PGE2) stimulating bone formation and increasing bone mass primarily through EP4 activation . Research indicates that EP4 receptor participation in bone remodeling is dependent on the disease model .
Studies have demonstrated that EP4 antagonists can significantly influence bone dynamics. For instance, a selective EP4 antagonist was shown to abrogate the stimulation of osteoblast recruitment from bone marrow stromal cells (BMSC) by PGE2 both in vitro and in vivo . In vitro, PGE2 (100 nM) increased nodule formation and alkaline phosphatase (ALP) activity in rat BMSC cultures by 1.5- to 2-fold, effects that were abolished by the EP4 antagonist at 10^-6 M . Furthermore, PGE2 increased the number of surviving adherent BMSC by approximately 225%, an effect also prevented by the EP4 antagonist . In vivo, daily systemic administration of PGE2 at 6 mg/kg for two weeks increased cancellous bone area by approximately 50% and enhanced nodule formation in ex vivo stromal cultures by about 50% . Pre-administration of the EP4 antagonist at 10 mg/kg abrogated both the increase in bone mass and nodule formation, indicating that PGE2 stimulates osteoblastic commitment of BMSC via EP4 receptor activation .
In the context of osteoarthritis (OA), aberrant subchondral bone architecture is a critical driver of pathological progression . Elevated PGE2 levels in subchondral bone are linked to subchondral bone alteration in OA and stimulate pain, primarily by binding to EP4 receptors on sensory neurons . Increased PGE2/EP4 signaling promotes OA progression, mediated by osteoclast-induced angiogenesis . Therefore, specific blockade of the EP4 receptor, as achieved by compounds like MK-2894, represents a future strategy for disease modification in OA by inhibiting the PGE2/EP4 pathway .
Table 1: Effects of EP4 Antagonism on Bone Formation Parameters
| Parameter | PGE2 Effect (Control) | EP4 Antagonist Effect (with PGE2) | Reference |
| Nodule Formation (rat BMSC, in vitro) | 1.5-2 fold increase | Abolished | |
| ALP Activity (rat BMSC, in vitro) | 1.5-2 fold increase | Abolished | |
| Adherent BMSC Survival | ~225% increase | Prevented | |
| Cancellous Bone Area (in vivo) | ~50% increase | Abrogated | |
| Nodule Formation (ex vivo stromal cultures) | ~50% increase | Abrogated |
Investigations in Cardiovascular System Remodeling
The EP4 receptor is essential for cardiovascular homeostasis, and its signaling plays a significant role in cardiovascular system remodeling, particularly in conditions like cardiac fibrosis and intimal hyperplasia .
Sustained β-adrenergic activation induces cardiac fibrosis, characterized by excessive deposition of extracellular matrix (ECM) . Recent research has investigated the roles of cardiomyocyte (CM) and cardiac fibroblast (CF) EP4 in isoproterenol (B85558) (ISO)-induced cardiac fibrosis . Studies using CM-EP4 knockout and CF-EP4 knockout mice demonstrated a significant improvement in cardiac diastolic function and a reduction in fibrosis when compared to control mice . Specifically, inhibition of EP4 in CMs suppressed ISO-induced TGF-β1 expression by blocking the cAMP/PKA pathway . In CFs, EP4 inhibition reversed TGF-β1-triggered production of ECM by preventing the formation of the TGF-β1/TGF-β receptor complex and blocked CF proliferation by suppressing the ERK1/2 pathway . These findings collectively suggest that both CM-EP4 and CF-EP4 contribute to β-adrenergic activation-induced cardiac fibrosis, positioning EP4 as a novel therapeutic target for this condition .
Furthermore, EP4 signaling has been implicated in proliferative intimal hyperplasia (IH), a condition involving vascular smooth muscle cell (VSMC) proliferation . EP4 was found to be upregulated in VSMCs of proliferative IH, and EP4 signaling promoted IH, partly through fibulin-1 . Systemic administration of an EP4 antagonist reduced injury-induced IH in wild-type mice, suggesting that EP4 antagonists could be considered a therapeutic strategy for IH .
Potential for Novel Therapeutic Strategies Beyond Primary Indications
Beyond its established role in pain and inflammation, EP4 antagonism, including compounds like this compound, is being explored for a broader spectrum of therapeutic applications.
One significant area is oncology . The EP4 receptor is frequently upregulated in the tumor microenvironment and plays vital roles in stimulating cell proliferation, invasion, and metastasis . Biochemical blockade of the PGE2–EP4 signaling pathway is a promising strategy for controlling inflammatory and immune-related disorders, including cancer . EP4 antagonists have shown efficacy in preclinical cancer models, and combination therapies involving EP4 antagonists with anti-PD-1 or chemotherapy agents are emerging in clinical studies for various cancers, including lung, breast, colon, and pancreatic cancers . For instance, the EP4 antagonist E7046 demonstrated antitumor efficacy and prolonged animal survival in a CT-26 colon cancer mouse model . While this compound was initially reported for pain/inflammation in arthritis, its role as an EP4 antagonist positions it within this broader research landscape of cancer immunotherapy .
Another emerging area is metabolic disorders , specifically insulin (B600854) resistance. Research indicates that the EP4 receptor is a modulator of insulin action and contributes to fatty-acid-induced insulin resistance in skeletal muscle cells . Activation of EP4 by selective agonists disrupts insulin signaling and insulin-stimulated glucose uptake, an impairment associated with enhanced pro-inflammatory NF-κB signaling . Importantly, EP4 antagonism can attenuate this pro-inflammatory signaling and reduce the associated reduction in insulin signaling, suggesting EP4 as a potential therapeutic target for managing insulin resistance .
Integration of Computational Chemistry and In Silico Approaches in EP4 Antagonist Research
Computational chemistry and in silico approaches are increasingly integral to the discovery and optimization of EP4 antagonists. Accurately predicting the binding affinity of ligands to their receptors using computational methods remains a major challenge in structure-based drug design . However, these methods offer significant advantages in understanding structure-activity relationships (SAR) and optimizing lead compounds.
Molecular docking studies are routinely employed to understand the interactions of antagonists with the EP4 receptor. For example, polar interactions (H-bonding) of EP4 antagonists with specific residues of the EP4 receptor (e.g., Thr168, Arg316, Thr76) have been identified through molecular docking, providing insights into their binding mechanisms .
Furthermore, advanced computational frameworks are being developed to enhance the efficiency of drug discovery for EP4 antagonists. For instance, MaskMol, a knowledge-guided molecular image pre-training framework, has been developed to accurately learn the representation of molecular images by considering multiple levels of molecular knowledge (atoms, bonds, substructures) . This framework has demonstrated high accuracy in activity cliff estimation and compound potency prediction across various macromolecular targets, including EP4 . Notably, MaskMol has identified candidate EP4 inhibitors that could be used to treat tumors, showcasing the utility of in silico methods in identifying novel therapeutic agents and advancing drug discovery . The ability of such models to identify subtle structural changes that lead to significant differences in biological activity is crucial for rational drug design .
Q & A
Q. What is the primary pharmacological target of MK-2894, and how does its selectivity impact experimental design in preclinical studies?
this compound is a highly potent and selective second-generation antagonist of the prostaglandin E receptor subtype 4 (EP4), with a reported Ki value of 0.56 nM and IC50 of 2.5 nM . Its selectivity for EP4 over other prostaglandin receptors (e.g., EP1, EP2, EP3) necessitates careful validation of receptor specificity in experimental models. Researchers should use competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]PGE2) to confirm target engagement and rule off-target effects. Dose-response curves in EP4-knockout models can further validate specificity .
Q. What in vitro and in vivo models are commonly used to evaluate the anti-inflammatory efficacy of this compound?
In vitro models include lipopolysaccharide (LPS)-stimulated human monocytes or macrophages, where this compound inhibits EP4-mediated cytokine release (e.g., TNF-α, IL-6). In vivo, rodent models of induced inflammation (e.g., carrageenan-induced paw edema) or arthritis (e.g., collagen-induced arthritis in rats) are standard. Pharmacodynamic endpoints include reductions in edema volume and pro-inflammatory biomarkers (e.g., serum prostaglandin E2 levels). Dosing regimens should account for species-specific pharmacokinetics, such as plasma half-life differences between rats and primates .
Q. What analytical techniques are validated for quantifying this compound concentrations in biological samples?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plasma or tissue homogenates. Validation parameters per FDA guidelines (e.g., linearity, precision, accuracy, recovery) must be reported. For example, highlights a fluorescence-based method for detecting small molecules in liver disease models, which could be adapted for this compound with acridine orange staining or similar probes .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound's role in oxidative stress-induced DNA damage versus its anti-inflammatory properties?
associates this compound with reactive oxygen species (ROS) generation and mutagenic 8-oxodG formation in inflammatory-caused cancers, while other studies emphasize its anti-inflammatory benefits . To address this contradiction, researchers should design dual-endpoint studies:
- Measure ROS levels (e.g., via DCFH-DA fluorescence) and DNA damage markers (e.g., γ-H2AX foci) in this compound-treated inflammatory models.
- Compare outcomes across short-term (acute inflammation) and long-term (chronic inflammation/carcinogenesis) exposure periods.
- Use conditional EP4 knockout models to isolate receptor-specific effects from off-target oxidative pathways .
Q. What methodological considerations are critical when assessing the pharmacokinetic profile of this compound across different preclinical species?
Key parameters include bioavailability, plasma half-life, and tissue distribution. Studies should:
- Use staggered sampling (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) to capture absorption/elimination phases.
- Employ radiolabeled this compound (e.g., [<sup>14</sup>C]-MK-2894) for mass balance and metabolite identification.
- Account for species differences in cytochrome P450 metabolism; for example, rats may metabolize this compound faster than primates, requiring dose adjustments .
Q. How should researchers design studies to investigate the potential dual role of this compound in inflammation and carcinogenesis?
- Hypothesis-driven approach : Test whether EP4 antagonism reduces inflammation-driven carcinogenesis (e.g., in colitis-associated colorectal cancer models) or inadvertently promotes genomic instability via ROS.
- Multi-omics integration : Combine transcriptomics (EP4 pathway modulation) with metabolomics (ROS/8-oxodG levels) and histopathology (tumor incidence).
- Ethical rigor : Adhere to guidelines for minimizing harm in long-term carcinogenesis studies, including humane endpoints and data retention protocols .
Q. In comparative studies between this compound and traditional NSAIDs, what parameters should be prioritized to objectively assess GI tolerability?
- Histopathological scoring : Evaluate gastric mucosal damage (e.g., ulcer incidence, hemorrhage) in rodent models.
- Biomarker analysis : Measure fecal calprotectin (intestinal inflammation) and serum prostaglandin E2 (to confirm EP4-specific inhibition without broad COX suppression).
- Dose equivalency : Match this compound doses to NSAIDs (e.g., indomethacin) based on anti-inflammatory efficacy (e.g., ED50) to ensure fair comparisons .
Methodological Guidelines
- Reproducibility : Follow and for detailed experimental protocols, including compound preparation (e.g., DMSO stock concentration, vehicle controls) and instrument calibration .
- Data interpretation : Use statistical tools (e.g., ANOVA for multi-group comparisons) and software (GraphPad Prism, R) to analyze dose-response relationships and resolve data variability .
- Ethical compliance : Document animal welfare protocols (IACUC approval) and human subject data anonymization if applicable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
